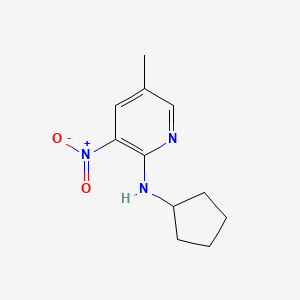
2-Cyclopentylamino-5-methyl-3-nitropyridine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves several steps. One common synthetic route includes the reaction of 2-amino-5-methylpyridine with cyclopentylamine, followed by nitration to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions typically involve the use of strong acids and nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
2-Cyclopentylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as peracids.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, peracids, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Applications De Recherche Scientifique
2-Cyclopentylamino-5-methyl-3-nitropyridine has several scientific research applications:
Biochemistry: The compound is used to study the role of PKG in various biochemical pathways, including muscle relaxation and platelet aggregation.
Environmental Chemistry: Its environmental impact is assessed, particularly its breakdown products and their effects on ecosystems.
Analytical Chemistry: It is used as a reference standard in analytical procedures to ensure accuracy in chemical analysis.
Cardiovascular Research: The compound is studied for its effects on cardiovascular function, particularly in the regulation of blood pressure and heart rate.
Mécanisme D'action
The mechanism of action of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves its role as an inhibitor of cyclic GMP-dependent protein kinase (PKG). By inhibiting PKG, the compound alters various cellular signaling pathways, leading to changes in cellular functions such as muscle relaxation and platelet aggregation. The molecular targets include PKG and its substrates, which are involved in these pathways.
Comparaison Avec Des Composés Similaires
2-Cyclopentylamino-5-methyl-3-nitropyridine can be compared with other similar compounds, such as:
5-Bromo-2-cyclohexylamino-3-nitropyridine: Similar in structure but with a bromine atom instead of a methyl group.
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine: Contains a methoxybenzyl group instead of a cyclopentyl group.
2-(5-Bromo-3-nitropyridin-2-ylamino)ethanol: Contains an ethanol group instead of a cyclopentyl group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Propriétés
IUPAC Name |
N-cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYBBSUGKSEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674460 | |
| Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-29-7 | |
| Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


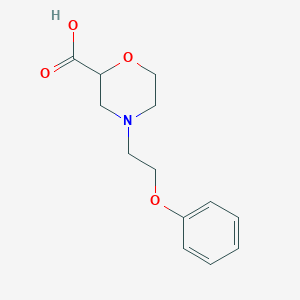
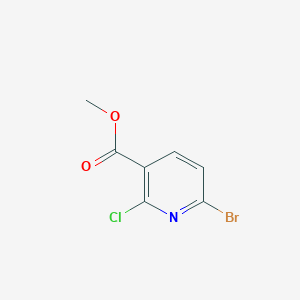
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
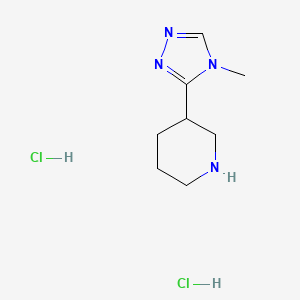
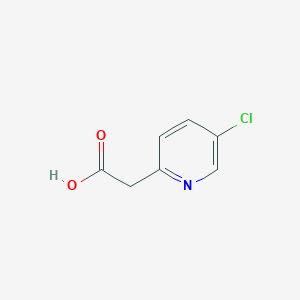

![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
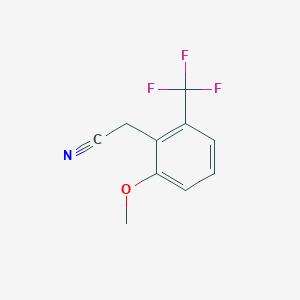

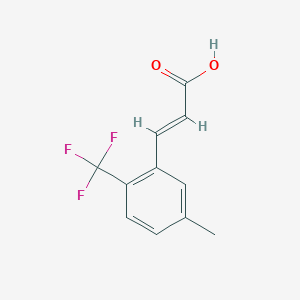
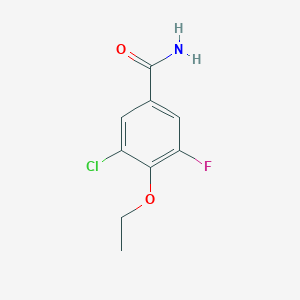
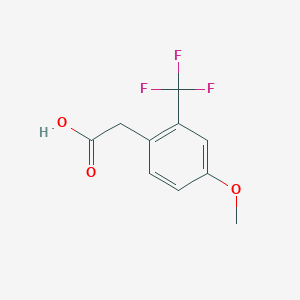
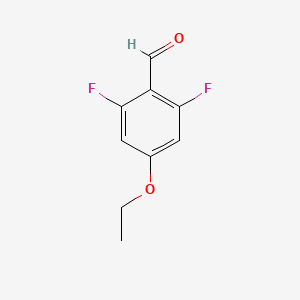
![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
